N-(4-fluorophenyl)-2-{3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide
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Overview
Description
N-(4-fluorophenyl)-2-{3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a morpholine ring, and a thioxoimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the thioxoimidazolidinone core: This step involves the reaction of appropriate amines with carbon disulfide and an alkylating agent under controlled conditions.
Introduction of the morpholine ring: This is achieved by reacting the intermediate with morpholine in the presence of a suitable catalyst.
Attachment of the fluorophenyl group: This step involves the use of fluorobenzene derivatives under specific reaction conditions to introduce the fluorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
N-(4-fluorophenyl)-2-{3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-fluorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}acetamide
- **4-CHLORO-N-(2-MORPHOLIN-4-YL-2-PHENYL-ETHYL)-BENZENESULFONAMIDE
- **3-FLUORO-5-MORPHOLIN-4-YL-N-[1-(2-PYRIDIN-4-YLETHYL)-1H-INDOL-6-YL]BENZAMIDE
Uniqueness
N-(4-fluorophenyl)-2-{3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C23H25FN4O3S |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(2-morpholin-4-ylethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C23H25FN4O3S/c24-17-6-8-18(9-7-17)25-21(29)16-20-22(30)28(19-4-2-1-3-5-19)23(32)27(20)11-10-26-12-14-31-15-13-26/h1-9,20H,10-16H2,(H,25,29) |
InChI Key |
CNSBMEOPWZRBPT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(C(=O)N(C2=S)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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